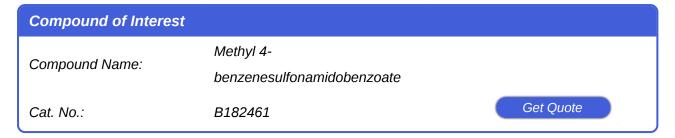


Application Notes and Protocols for the Functionalization of Methyl 4benzenesulfonamidobenzoate

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of **Methyl 4-benzenesulfonamidobenzoate**. This versatile molecule serves as a key building block in the synthesis of various biologically active compounds. The following sections detail reaction methodologies, quantitative data, and experimental protocols for N-alkylation, N-acylation, and ester hydrolysis followed by amide bond formation. Additionally, the biological context of sulfonamide derivatives in cancer therapy is discussed, with a focus on the VEGFR-2 signaling pathway.

Derivatization Reactions

Methyl 4-benzenesulfonamidobenzoate offers three primary sites for functionalization: the sulfonamide nitrogen, the ester group, and the aromatic rings. This document focuses on the reactions of the sulfonamide and ester functionalities.

N-Alkylation of the Sulfonamide

The nitrogen atom of the sulfonamide group can be alkylated to introduce a wide range of substituents. This reaction typically proceeds via deprotonation of the weakly acidic N-H bond with a base, followed by nucleophilic attack on an alkylating agent.[1][2] A variety of catalytic







systems, including manganese and iron-based catalysts, have been developed to facilitate this transformation, often using alcohols as green alkylating reagents.[3][4]

Table 1: N-Alkylation of Sulfonamides - Reaction Yields



Entry	Sulfona mide Substra te	Alkylati ng Agent	Catalyst /Base	Solvent	Time (h)	Yield (%)	Referen ce
1	p- Toluenes ulfonami de	Benzyl alcohol	Mn(I) PNP pincer / K ₂ CO ₃	Xylenes	24	86	[4]
2	p- Toluenes ulfonami de	4- Methoxy benzyl alcohol	Mn(I) PNP pincer / K ₂ CO ₃	Xylenes	24	92	[4]
3	p- Toluenes ulfonami de	1- Hexanol	Mn(I) PNP pincer / K ₂ CO ₃	1- Hexanol	24	85	[4]
4	Benzene sulfonami de	Benzyl alcohol	FeCl ₂ / K ₂ CO ₃	-	20	98	[3]
5	4- Bromobe nzenesulf onamide	Benzyl alcohol	FeCl2 / K2CO3	-	20	93	[3]
6	N,N'- (hexane- 1,6- diyl)bis(4 - methylbe nzenesulf onamide)	Allyl bromide	α- Cyclodex trin / K ₂ CO ₃	Water	48	38	[2]
7	p- Toluenes	1- Phenylet hyl	-	Toluene	-	85	[5]



ulfonami de trichloroa cetimidat

е

N-Acylation of the Sulfonamide

N-acylation introduces an acyl group to the sulfonamide nitrogen, forming N-acylsulfonamides. These compounds are of significant interest as they can act as bioisosteres of carboxylic acids. [6] Common acylating agents include acyl chlorides and acid anhydrides, often in the presence of a base or catalyst.[7][8] The use of N-acylbenzotriazoles has also been reported as an efficient method for this transformation.[9]

Table 2: N-Acylation of Sulfonamides - Reaction Yields



Entry	Sulfona mide Substra te	Acylatin g Agent	Catalyst /Base	Solvent	Time	Yield (%)	Referen ce
1	p- Toluenes ulfonami de	N-(4- Tolyl)ben zotriazole	NaH	THF	1.5 h	95	[9]
2	Methane sulfonami de	N-(4- Tolyl)ben zotriazole	NaH	THF	1.5 h	85	[9]
3	p- Toluenes ulfonami de	Acetic anhydrid e	P ₂ O ₅ /SiO	CH ₂ Cl ₂	15 min	95	[8]
4	Benzene sulfonami de	Acetic anhydrid e	Al(HSO ₄)	Solvent- free	5 min	96	[10]
5	Sodium N-chloro- p- toluenes ulfonami de	Acetyl chloride	-	EtOH/H₂ O	12 h	89	[11]
6	Sulfanila mide	Acetic anhydrid e	ZnO nanoparti cles	Solvent- free	-	85	[8]

Ester Hydrolysis and Subsequent Amide Formation

The methyl ester group of **Methyl 4-benzenesulfonamidobenzoate** can be hydrolyzed under basic conditions to yield 4-benzenesulfonamidobenzoic acid. This carboxylic acid can then be coupled with a variety of amines to form amide derivatives. This two-step process allows for the



introduction of a second variable substituent, making it a powerful strategy for generating compound libraries for drug discovery. Amide bond formation can be achieved using various coupling reagents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) and DMAP (4-dimethylaminopyridine).[12]

Experimental ProtocolsProtocol for N-Alkylation using a Manganese Catalyst

This protocol is adapted from the manganese-catalyzed N-alkylation of sulfonamides using alcohols.[4]

- To an oven-dried vial equipped with a magnetic stir bar, add **Methyl 4-benzenesulfonamidobenzoate** (1 mmol), the desired alcohol (1.2 mmol), Mn(I) PNP pincer precatalyst (5 mol%), and K₂CO₃ (10 mol%).
- Add xylenes (1 M solution based on the sulfonamide).
- Seal the vial and place it in a preheated oil bath at 150 °C.
- Stir the reaction mixture for 24 hours.
- After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a
 pad of celite.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol for N-Acylation using N-Acylbenzotriazoles

This protocol is based on the N-acylation of sulfonamides using N-acylbenzotriazoles.[9]

- To a solution of **Methyl 4-benzenesulfonamidobenzoate** (1.0 mmol) in dry THF (10 mL) at room temperature, add NaH (1.2 mmol, 60% dispersion in mineral oil) and stir for 10 minutes.
- Add the desired N-acylbenzotriazole (1.0 mmol).



- Reflux the reaction mixture for 1.5 hours.
- After cooling, remove the solvent under vacuum.
- Treat the residue with acetonitrile (3 mL) and 2N HCl (2 mL).
- Cool the mixture to 5-10 °C to precipitate the N-acylsulfonamide.
- Collect the product by filtration and purify by recrystallization.

Protocol for Ester Hydrolysis

- Dissolve Methyl 4-benzenesulfonamidobenzoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.
- Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
- Acidify the aqueous solution with 2N HCl to precipitate the 4-benzenesulfonamidobenzoic acid.
- Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol for Amide Bond Formation

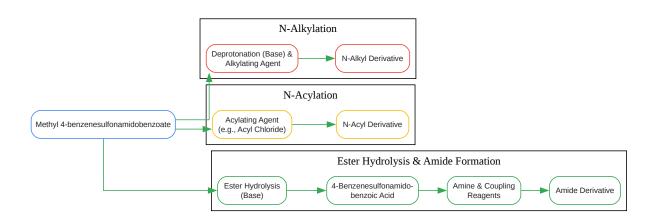
This protocol is a general procedure for amide coupling using EDC/HOBt.[12]

- To a stirred solution of 4-benzenesulfonamidobenzoic acid (1.0 equiv) in acetonitrile, add the desired amine (1.2 equiv).
- Add EDC (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv).
- Stir the resulting mixture at room temperature.
- Monitor the reaction progress by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.



• Purify the residue by column chromatography to obtain the desired amide derivative.

Visualizations Experimental Workflows



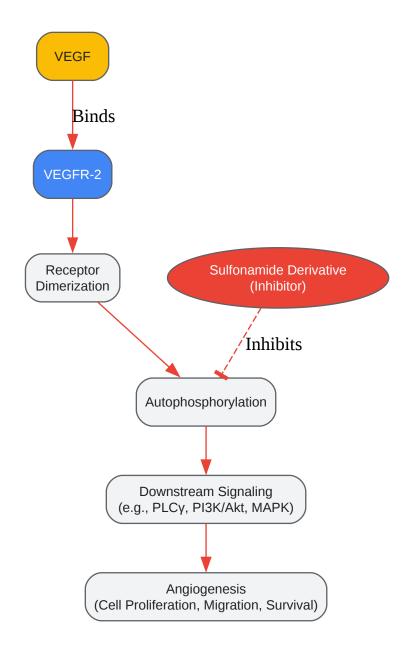
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Caption: General workflow for the derivatization of **Methyl 4-benzenesulfonamidobenzoate**.

Biological Significance: VEGFR-2 Signaling Pathway

Derivatives of sulfonamides have shown significant potential as anticancer agents.[13][14][15] One of the key targets for many of these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase receptor that plays a crucial role in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[16] Inhibition of VEGFR-2 signaling can disrupt this process and inhibit tumor growth.[16]





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Caption: Inhibition of the VEGFR-2 signaling pathway by sulfonamide derivatives.

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Methodological & Application





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